N-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioyl)benzamide, also known as DMTB, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. DMTB is a derivative of isoquinoline, a class of compounds that has been found to have various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Scientific Research Applications
Sigma Receptor Binding Affinity
- Structural Modifications and Receptor Affinity: Modifications in the amine portion of related compounds like 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide demonstrated varying affinities for σ1 and σ2 receptors, indicating the importance of nitrogen positioning and ring size for receptor binding (Fan, Lever, & Lever, 2011).
Potential as a Tumor Imaging Agent
- Radiosynthesis for Tumor Imaging: Studies on compounds like [131I]-5-iodo-N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-yl)-ethyl]-2-methoxy-benzamide highlight their potential as tumor imaging agents, showing high uptake in breast cancer cell lines (Xu, Yang, & Pan, 2009).
Application in Receptor Probes
- Sigma-2 Receptor Probes: Derivatives like N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) have been used as ligands to study sigma-2 receptors, indicating the potential for in vitro applications in receptor research (Xu et al., 2005).
Hybrid Structures for PET Tracers
- Development of PET Radiotracers: Hybrid structures between compounds like PB28 and RHM-1 show promise as candidates for σ(2) PET tracers, useful in tumor diagnosis. Such compounds demonstrate high affinity and selectivity for σ(2) receptors (Abate et al., 2011).
Alkaloid Synthesis
- Synthesis of Novel Alkaloids: The synthesis of novel enamide isoquinoline alkaloids like polycarpine from compounds including 6,7-dimethoxy-3,4-dihydroisoquinoline-1-acetonitrile shows the chemical versatility and potential for creating new chemical entities (Lenz & Woo, 1981).
properties
IUPAC Name |
N-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-23-16-10-14-8-9-21(12-15(14)11-17(16)24-2)19(25)20-18(22)13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRQSVFBNQBDQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=S)NC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.